ETHYL 2-[3-CYCLOPROPYL-6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Overview
Description
Ethyl [3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethyl-pyrazolyl group, and a trifluoromethyl group. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-CYCLOPROPYL-6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 1,5-dimethyl-1H-pyrazole and 3-cyclopropyl-4-(trifluoromethyl)pyridine. These intermediates are then subjected to cyclization reactions under controlled conditions to form the pyrazolo[3,4-b]pyridine core. The final step involves esterification with ethyl acetate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl [3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-CYCLOPROPYL-6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit key enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Ethyl [3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be compared with other similar compounds, such as:
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Indole derivatives: Possess diverse biological activities, such as antiviral and anticancer effects.
Pyrazole derivatives: Exhibit various pharmacological activities, including anti-inflammatory and analgesic properties.
The uniqueness of ETHYL 2-[3-CYCLOPROPYL-6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-cyclopropyl-6-(1,5-dimethylpyrazol-4-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c1-4-29-15(28)9-27-18-16(17(25-27)11-5-6-11)13(19(20,21)22)7-14(24-18)12-8-23-26(3)10(12)2/h7-8,11H,4-6,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJJATSZMDAMDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=C(N(N=C3)C)C)C(F)(F)F)C(=N1)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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